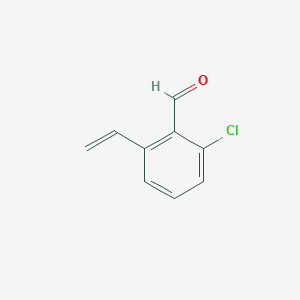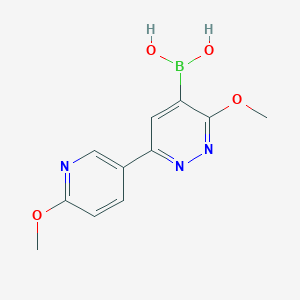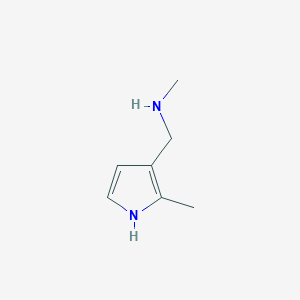
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine: is a chemical compound with the molecular formula C7H12N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine typically involves the reaction of pyrrole derivatives with methylamine. One common method is the methylation of 2-methyl-1H-pyrrole-3-carbaldehyde with methylamine under acidic conditions . The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines .
科学研究应用
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors. The compound’s effects may be mediated through its ability to form hydrogen bonds, participate in π-π interactions, and undergo redox reactions .
相似化合物的比较
Similar Compounds
N-Methyl-1-(1H-pyrrol-2-yl)methanamine: A similar compound with a different substitution pattern on the pyrrole ring.
1-(2-Methyl-1H-pyrrol-3-yl)-N-methylmethanamine: Another derivative with a similar structure but different functional groups.
N-Methyl-1-(5-phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanamine: A more complex derivative with additional aromatic rings.
Uniqueness
N-Methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both methyl and methanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C7H12N2 |
|---|---|
分子量 |
124.18 g/mol |
IUPAC 名称 |
N-methyl-1-(2-methyl-1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C7H12N2/c1-6-7(5-8-2)3-4-9-6/h3-4,8-9H,5H2,1-2H3 |
InChI 键 |
ZZOCSPZKDJHQDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN1)CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


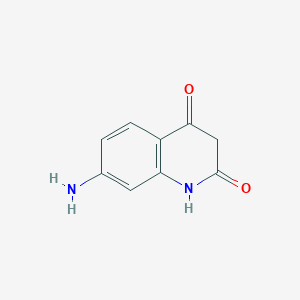
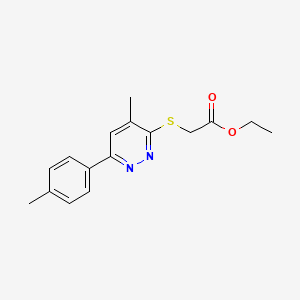
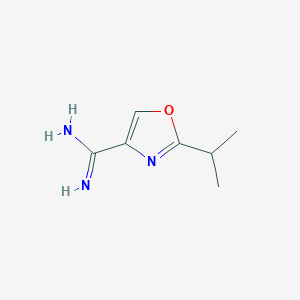
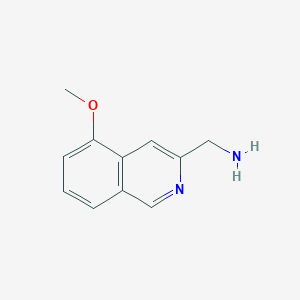
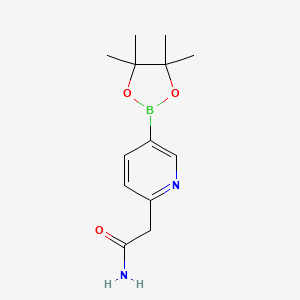
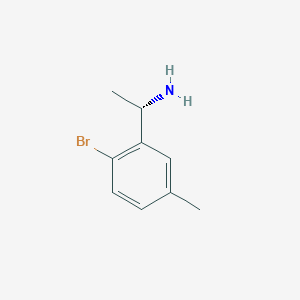
![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)
![5,8-Dichloropyrido[3,4-b]pyrazine](/img/structure/B12970880.png)
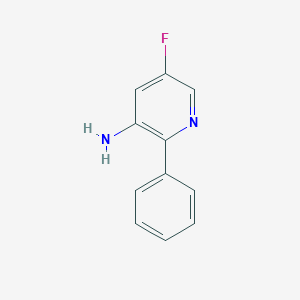
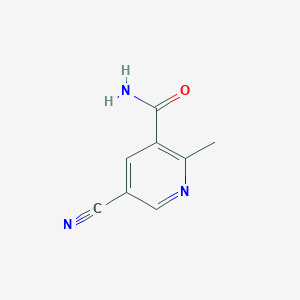
![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)
